Home > Products > Screening Compounds P92693 > 4-(1-methyl-1H-imidazol-5-yl)pyridine
4-(1-methyl-1H-imidazol-5-yl)pyridine - 1572047-31-4

4-(1-methyl-1H-imidazol-5-yl)pyridine

Catalog Number: EVT-1685601
CAS Number: 1572047-31-4
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone (R115777)

Compound Description: R115777 is a potent farnesyl transferase inhibitor. A human mass balance and metabolism study investigated the pharmacokinetics of this compound using accelerator mass spectrometry (AMS) with a 14C-labeled version. []

1,4-Bis[2-{2-(1-methyl-1H-imidazol-5-yl)ethynyl}-3-thienyl]benzene

Compound Description: This compound incorporates two 1-methyl-1H-imidazol-5-yl units linked via ethynyl bridges to a central benzene ring flanked by thienyl groups. UV-visible spectroscopy was employed to investigate its spectral properties. []

2-(2-methylsulfonyl-1-methyl-1H-imidazol-5-yl)-5-(alkylsulfonyl)-1,3,4-thiadiazoles

Compound Description: This series of compounds, bearing a 2-methylsulfonyl-1-methyl-1H-imidazol-5-yl substituent on a 1,3,4-thiadiazole core, was synthesized and evaluated for its potential antimicrobial properties. []

3-(1-Methyl-2-phenylsulfanyl-1H-imidazol-5-yl)propenoates

Compound Description: These compounds, featuring a 1-methyl-2-phenylsulfanyl-1H-imidazol-5-yl substituent attached to a propenoate group, were designed for photo[2+2]cycloaddition reactions. []

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate

Compound Description: The crystal structure of this compound, characterized by single-crystal X-ray diffraction, revealed a three-dimensional network stabilized by intermolecular hydrogen bonds. []

4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d)

Compound Description: This compound, a pyrazolo[3,4-b]pyridine derivative, is an analogue of the selective HSP90 inhibitor, TAS-116 (16e). 16d exhibits a unique binding mode at the N-terminal ATP binding site of HSP90, as elucidated by X-ray crystallography. []

3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxyindolin-2-one monohydrate

Compound Description: This chiral compound, containing both indole and creatinine moieties, forms chains via intermolecular hydrogen bonds, leading to supramolecular aggregation as observed in its crystal structure. []

2′-Chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine

Compound Description: This compound, featuring a 1-methyl-1H-imidazol-2-yl substituent on a bipyridine scaffold, was synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. []

N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

Compound Description: This compound, synthesized via a nucleophilic aromatic substitution (SNAr) reaction, incorporates a benzene-1,4-diamine moiety onto a bipyridine scaffold bearing a 1-methyl-1H-imidazol-2-yl substituent. []

2-((1-Phenyl-1H-imidazol-5-yl)methyl)-1H-indoles

Compound Description: This class of compounds, characterized by a 2-((1-phenyl-1H-imidazol-5-yl)methyl)-1H-indole core structure, was investigated for its activity as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. []

1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine (EMTPP)

Compound Description: EMTPP is a mechanism-based inactivator of cytochrome P450 2D6 (CYP2D6). Metabolic studies suggest that EMTPP undergoes CYP2D6-mediated hydroxylation and dehydrogenation, ultimately leading to the formation of a reactive imidazo-methide-like intermediate that covalently binds to the CYP2D6 apoprotein, causing its inactivation. []

(-)-2-cyano-1-methyl-3-[(2R,5R)-5-[1H-imidazol-4(5)-yl]tetrahydrofuran-2-yl]methylguanidine (3c)

Compound Description: Compound 3c acts as a selective agonist for the human H(4) receptor, exhibiting a pEC50 value of 7.11. Its selectivity for the H(4) receptor over the H(3) receptor exceeds 40-fold. []

2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one

Compound Description: This compound displays potent inhibitory activity against BACE1, an enzyme implicated in Alzheimer's disease. []

3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides

Compound Description: This series of compounds, featuring a 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamide core structure, acts as low-basicity 5-HT7 receptor agonists. Notable examples include compounds 7 (AH-494) and 13, which exhibit potent and selective 5-HT7 receptor agonism. []

2-aryl-2H,4H-imidazo[4,5-d][1,2,3]triazoles

Compound Description: This class of compounds, characterized by a 2-aryl-2H,4H-imidazo[4,5-d][1,2,3]triazole core, was synthesized from triethyl N-(1-ethyl-2-methyl-4-nitro-1H-imidazol-5-yl)phosphorimidate by reaction with aryl isocyanates. []

1, 4-Dihydo-2,6-dimethyl-3-nitro and cyano-4-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-pyridinecarboxylates

Compound Description: These compounds, synthesized as potential third-generation dihydropyridine (DHP) drugs, were evaluated for their dual calcium channel antagonist/agonist activity. They were designed to address the limitations of previous DHPs by combining vasorelaxant effects with improved cardiac contractility. []

5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712)

Compound Description: SCH 66712 acts as a mechanism-based inactivator of CYP2D6. It binds to CYP2D6 and undergoes metabolic oxidation, leading to the formation of a reactive intermediate that covalently modifies the enzyme, resulting in irreversible inhibition. [, ]

N-{4-[4-(4-Fluorophenyl)-1-(2-methoxyethyl)-2-methylsulfanyl-1H-imidazol-5-yl]-2-pyridyl}-2-methyl-3-phenylpropionamide

Compound Description: The crystal structure of this compound has been elucidated, providing insights into its three-dimensional conformation and intermolecular interactions. []

7-[4-(4-Fluorophenyl)-2-methylsulfanyl-1H-imidazol-5-yl]tetrazolo[1,5-a]pyridine

Compound Description: The crystal structure of this compound reveals a three-dimensional network stabilized by π-π interactions, hydrogen bonding, and C–H⋯F interactions. []

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)

Compound Description: Talazoparib, also known as BMN 673, is a potent, orally bioavailable, poly(ADP-ribose) polymerase (PARP) 1/2 inhibitor. Its unique chiral structure allows for extensive binding interactions with PARP1/2 proteins, making it a promising anticancer agent. []

(2-Butyl-4-Substitutedthiamidothiocarbamido-1-{[2-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanol

Compound Description: This series of compounds, featuring a (2-butyl-4-substitutedthiamidothiocarbamido-1-{[2-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanol core structure, was synthesized and characterized for its potential medicinal and pharmaceutical applications. []

(Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamide (KIM-161)

Compound Description: KIM-161 is a promising anticancer lead compound that demonstrates potent cytotoxic activity against various cancer cell lines, including HCT116 colon cancer and HL60 leukemia cells. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is an orally bioavailable small-molecule inhibitor that selectively targets extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. It is currently under investigation for its potential in treating cancers driven by the RAS/RAF/MEK/ERK signaling pathway. []

2-(1-Methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles

Compound Description: A new series of 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles (6a-c) were synthesized and evaluated for antibacterial activity. Compound 6b, containing a 5-(5-nitrofuran-2-yl)-residue, showed promising activity against gram-positive bacteria. []

4-hydroxyimidazo[4,5-b]pyridinones

Compound Description: A novel synthetic route for producing these biologically important compounds was devised. The method involves condensing 4-nitro-1H-imidazole-5-carbonyl chlorides with activated methylene compounds, followed by reductive cyclization. This provides access to highly oxygenated 1-deazapurine derivatives. []

(1-Methyl-1H-imidazol-2-yl)methanol Derivatives

Compound Description: This class of compounds, represented by structures 4 and 7, was prepared through reactions with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents. These compounds can be converted into carbonyl compounds, demonstrating their utility as synthetic intermediates. []

1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines

Compound Description: This class of compounds acts as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). These PAMs exhibit potential in treating psychosis, supported by their ability to inhibit methamphetamine-induced hyperactivity and mescaline-induced scratching in mice. []

1,n-Bis(1-methyl-1H-imidazol-2-yl)alkane-1,n-diones

Compound Description: This class of compounds served as precursors for synthesizing symmetrical and asymmetrical diketones. The reactions with Grignard reagents allowed for the introduction of diverse substituents, demonstrating their utility in organic synthesis. []

6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones

Compound Description: This class of compounds was synthesized and evaluated for positive inotropic activity, aiming to develop novel cardiotonic agents. Some compounds exhibited potent positive inotropic effects and inhibitory activity against cardiac phosphodiesterase fraction III. []

[Co(C14H8O4)(C20H18N4O)]n

Compound Description: This two-dimensional CoII coordination framework, incorporating biphenyl-4,4'-diyldicarboxylic acid and bis[4-(2-methyl-1H-imidazol-1-yl)phenyl] ether ligands, demonstrated photocatalytic activity in the degradation of methylene blue. []

{[Zn(1,4-bmimb)(PhAA)2]·H2O}n (1), [Cu(1,4-bmimb)0.5(2,6-PyDC)]n (2), and {[Cu(1,4-bmimb)0.5(2-PAC)(HCOO)]·2H2O}n (3)

Compound Description: These three novel coordination polymers, synthesized using a mixed-ligand approach with 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene (1,4-bmimb) and different carboxylate ligands, exhibit diverse architectures and properties. []

2-((4-chloro-1H-imidazol-5-yl)methylene)benzofuran-3(2H)-ones

Compound Description: This group of compounds was produced by oxidizing 3-(4-chloro-1H-imidazol-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-ones using mercuric(II) acetate in polyethylene glycol (PEG-400). These synthesized compounds were subsequently tested for antimicrobial activity in vitro. []

1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane

Compound Description: This cyclam-methylimidazole ligand was synthesized and used to prepare several Ni(II) complexes. While the free ligand itself wasn't successfully crystallized, the structures of its Ni(II) complexes provided insights into the ligand's coordination behavior. []

N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides

Compound Description: This series of compounds, featuring a 1-methyl-1H-tetrazol-5-ylthio moiety as a pharmacophore, was synthesized and evaluated for its antisecretory activity against histamine-induced gastric acid secretion in rats. N-[3-(3-(Piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H-tetrazol-5-ylthio)butanamide (5f) demonstrated the most potent activity within the series. []

Iridium(III) complexes with (1H-pyrazol-5-yl)pyridine derivatives

Compound Description: These complexes, incorporating (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands, demonstrated high phosphorescence quantum efficiency and were used in the fabrication of organic light-emitting diodes (OLEDs) with high current efficiency and low efficiency roll-off. []

[2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine

Compound Description: A multihundred-gram synthesis of this imidazole−thienopyridine compound was achieved utilizing a Stille cross-coupling reaction. []

[Eu(C10H6N3O5)3(H2O)2]·H2O (1), [Tb(C10H6N3O5)3(H2O)2]·H2O (2), and [Cd(C10H6N3O5)2Cl2] (3)

Compound Description: These three metal-organic frameworks (MOFs) were constructed using multifunctional T-shaped tripodal ligands, 3-(4,5-dicarboxy-1H-imidazol-2-yl)pyridine-1-oxide and 4-(4,5-dicarboxy-1H-imidazol-2-yl)pyridine-1-oxide (H3DCImPyO). []

2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523) and 2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP)

Compound Description: Basimglurant, also known as RO4917523, and CTEP are negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), with potential for treating psychiatric disorders. Basimglurant demonstrates efficacy in anxiety models and possesses favorable pharmacokinetic properties, making it a promising drug candidate. []

7-methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole (TASP0382088)

Compound Description: TASP0382088 is a potent and selective transforming growth factor-β (TGF-β) type I receptor inhibitor, specifically targeting ALK5. This compound exhibited good inhibitory activity against ALK5 and effectively suppressed TGF-β-induced Smad2/3 phosphorylation in vitro and in vivo, suggesting potential as a topical treatment for alopecia. []

7β-(((cyanomethyl)thio)acetamido)-7α-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (CS-1170)

Compound Description: CS-1170 is a novel semisynthetic 7α-methoxycephalosporin antibiotic that demonstrates promising antibacterial activity compared to existing cephalosporins like cefoxitin and cephalothin. []

Overview

4-(1-methyl-1H-imidazol-5-yl)pyridine is a heterocyclic compound that combines both imidazole and pyridine rings in its molecular structure. This compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry due to its biological activities. The compound's IUPAC name is 4-(3-methylimidazol-4-yl)pyridine, and it has the molecular formula C9H10N3C_9H_{10}N_3 with a molecular weight of approximately 162.19 g/mol .

Source

The compound can be synthesized through various chemical methods, and its structural characteristics have been documented in chemical databases such as PubChem . Research indicates that it can serve as a building block for more complex molecules and has been studied for its potential therapeutic properties .

Classification

4-(1-methyl-1H-imidazol-5-yl)pyridine belongs to the class of heterocyclic compounds, specifically those containing both nitrogen-containing rings. It is classified under imidazole derivatives and pyridine derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 4-(1-methyl-1H-imidazol-5-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method includes:

  • Cyclization of Amido-Nitriles: This process uses a nickel catalyst to facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Technical Details

The synthesis often requires careful control of reaction conditions to optimize yield and purity. The use of hazardous reagents should be minimized in industrial applications, focusing on safer alternatives where possible .

Molecular Structure Analysis

Structure

The molecular structure of 4-(1-methyl-1H-imidazol-5-yl)pyridine features a pyridine ring substituted at the fourth position with a 1-methylimidazole group at the fifth position. The imidazole ring contributes to the compound's reactivity and biological properties.

Data

  • Molecular Formula: C9H10N3C_9H_{10}N_3
  • InChI Key: ZWLBMRNNVPKPCN-UHFFFAOYSA-N
  • Melting Point: Not extensively documented; further studies may provide this data.
Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-imidazol-5-yl)pyridine can undergo several chemical reactions:

  • Oxidation: Can be oxidized to form corresponding oxides using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions modify the imidazole or pyridine rings using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Both rings can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.

Technical Details

The products formed from these reactions depend on specific reagents and conditions used. For instance, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the rings .

Mechanism of Action

The mechanism of action for 4-(1-methyl-1H-imidazol-5-yl)pyridine largely revolves around its interactions at the molecular level with biological targets. The imidazole moiety can participate in hydrogen bonding and coordinate with metal ions, which may enhance its biological activity.

Process and Data

Research indicates that compounds containing imidazole rings often exhibit antimicrobial and anticancer properties due to their ability to interact with cellular targets . The specific mechanisms require further investigation through biological assays.

Physical and Chemical Properties Analysis

Physical Properties

While detailed physical properties such as boiling point or solubility are not extensively documented, general observations suggest that compounds with similar structures tend to be soluble in polar solvents due to their heteroatom content.

Chemical Properties

Chemical properties include stability under various conditions, reactivity towards electrophiles and nucleophiles, and potential for forming coordination complexes with metals. The amphoteric nature of imidazole allows it to act both as an acid and a base .

Applications

4-(1-methyl-1H-imidazol-5-yl)pyridine has diverse applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Investigated for potential antimicrobial and anticancer activities.
  • Medicine: Ongoing research explores its therapeutic potential against various diseases.
  • Industry: Applied in developing new materials and as catalysts in industrial processes .

Properties

CAS Number

1572047-31-4

Product Name

4-(1-methyl-1H-imidazol-5-yl)pyridine

IUPAC Name

4-(3-methylimidazol-4-yl)pyridine

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

InChI

InChI=1S/C9H9N3/c1-12-7-11-6-9(12)8-2-4-10-5-3-8/h2-7H,1H3

InChI Key

ZWLBMRNNVPKPCN-UHFFFAOYSA-N

SMILES

CN1C=NC=C1C2=CC=NC=C2

Canonical SMILES

CN1C=NC=C1C2=CC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.